molecular formula C17H14Cl3N3O3 B297618 2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide

2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide

Cat. No. B297618
M. Wt: 414.7 g/mol
InChI Key: DHYUILUXEXFIBR-GZIVZEMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide, commonly known as CDDO-Im, is a synthetic triterpenoid compound. It is a promising drug candidate that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of CDDO-Im is complex and involves multiple pathways. It has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular redox balance and the antioxidant response. CDDO-Im has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, CDDO-Im has been shown to activate the JAK-STAT pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CDDO-Im has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. CDDO-Im has also been shown to protect against oxidative damage and improve cell survival. Additionally, CDDO-Im has been shown to modulate the immune response and regulate cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDDO-Im is its potent anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been extensively studied for its potential therapeutic applications in various diseases. However, one of the limitations of CDDO-Im is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are many future directions for the research and development of CDDO-Im. One potential direction is the development of more soluble analogs of CDDO-Im that can be more easily administered in vivo. Another potential direction is the investigation of the effects of CDDO-Im in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the precise mechanisms of action of CDDO-Im and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of CDDO-Im involves the reaction of 2-(4-chlorophenoxy)acetic acid with hydrazine hydrate to form 2-(4-chlorophenoxy)acetohydrazide. The resulting compound is then reacted with 2,3-dichlorobenzaldehyde to form the final product, CDDO-Im.

Scientific Research Applications

CDDO-Im has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-oxidant properties. In cancer, CDDO-Im has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation, CDDO-Im has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In oxidative stress-related disorders, CDDO-Im has been shown to protect against oxidative damage and improve cell survival.

properties

Product Name

2-(4-chlorophenoxy)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}acetamide

Molecular Formula

C17H14Cl3N3O3

Molecular Weight

414.7 g/mol

IUPAC Name

2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H14Cl3N3O3/c18-12-4-6-13(7-5-12)26-10-16(25)21-9-15(24)23-22-8-11-2-1-3-14(19)17(11)20/h1-8H,9-10H2,(H,21,25)(H,23,24)/b22-8+

InChI Key

DHYUILUXEXFIBR-GZIVZEMBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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